(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide
Overview
Description
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H16FNO·HBr and a molecular weight of 326.21 g/mol . This compound has garnered attention in scientific research due to its potential therapeutic applications and its role as a synthetic intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide typically involves the reaction of 3-fluorobenzylamine with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Compounds with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of (3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
(3-Fluorobenzyl)amine: A simpler analog with similar reactivity but lacking the methoxybenzyl group.
(2-Methoxybenzyl)amine: Another analog that lacks the fluorobenzyl group.
(3-Fluorobenzyl)(2-methoxyphenyl)methanone: A related compound with a ketone functional group instead of an amine.
Uniqueness
(3-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide is unique due to the presence of both fluorobenzyl and methoxybenzyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO.BrH/c1-18-15-8-3-2-6-13(15)11-17-10-12-5-4-7-14(16)9-12;/h2-9,17H,10-11H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZIMPTUODUJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC(=CC=C2)F.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-28-4 | |
Record name | Benzenemethanamine, 3-fluoro-N-[(2-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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